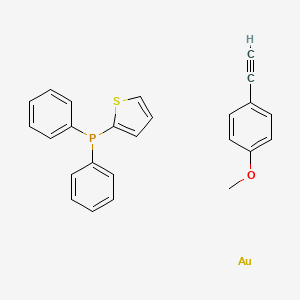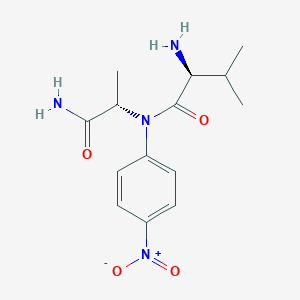
(S)-2-Amino-N-((S)-1-amino-1-oxoPropan-2-yl)-3-methyl-N-(4-nitrophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-VAL-ALA-PNA: is a synthetic dipeptide substrate commonly used in biochemical research. It is composed of the amino acids valine and alanine, linked to a para-nitroaniline (pNA) group. This compound is particularly significant in the study of protease activity, as it serves as a substrate for dipeptide aminopeptidase enzymes, such as those found in the bacterium Streptococcus bovis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of H-VAL-ALA-PNA typically involves the stepwise coupling of protected amino acids followed by the attachment of the para-nitroaniline group. The process generally includes:
Protection of Amino Groups: The amino groups of valine and alanine are protected using suitable protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Coupling Reaction: The protected amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the free dipeptide.
Attachment of pNA: The dipeptide is then reacted with para-nitroaniline under suitable conditions to form H-VAL-ALA-PNA.
Industrial Production Methods: Industrial production of H-VAL-ALA-PNA follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions: H-VAL-ALA-PNA primarily undergoes enzymatic hydrolysis reactions. It is a substrate for dipeptide aminopeptidase enzymes, which cleave the peptide bond between valine and alanine, releasing para-nitroaniline.
Common Reagents and Conditions:
Enzymatic Hydrolysis: The reaction is typically carried out in a buffered aqueous solution at an optimal pH and temperature for the enzyme being studied.
Major Products: The major product of the enzymatic hydrolysis of H-VAL-ALA-PNA is para-nitroaniline, which can be quantitatively measured due to its chromogenic properties .
Aplicaciones Científicas De Investigación
Chemistry: H-VAL-ALA-PNA is used as a model substrate in the study of protease enzymes. It helps in understanding the specificity and kinetics of enzyme-substrate interactions.
Biology: In biological research, H-VAL-ALA-PNA is employed to assay the activity of dipeptide aminopeptidases in various organisms, including bacteria and mammals .
Medicine: The compound is used in diagnostic assays to measure protease activity in clinical samples, aiding in the diagnosis of diseases related to protease dysfunction .
Industry: H-VAL-ALA-PNA is utilized in the development of enzyme inhibitors and in the quality control of enzyme preparations used in industrial processes .
Mecanismo De Acción
H-VAL-ALA-PNA exerts its effects by serving as a substrate for dipeptide aminopeptidase enzymes. The enzyme binds to the dipeptide and catalyzes the hydrolysis of the peptide bond between valine and alanine. This reaction releases para-nitroaniline, which can be detected spectrophotometrically due to its yellow color. The intensity of the color is proportional to the enzyme activity, allowing for quantitative measurement .
Comparación Con Compuestos Similares
H-Ala-Pro-pNA: Another dipeptide substrate used to study proline-specific aminopeptidases.
H-Gly-Gly-pNA: Used for glycine-specific aminopeptidases.
H-Leu-Leu-pNA: Utilized in the study of leucine-specific aminopeptidases.
Uniqueness: H-VAL-ALA-PNA is unique due to its specificity for dipeptide aminopeptidases that recognize the valine-alanine sequence. This specificity makes it a valuable tool in studying enzymes that may not interact with other dipeptide substrates .
Propiedades
Fórmula molecular |
C14H20N4O4 |
|---|---|
Peso molecular |
308.33 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-3-methyl-N-(4-nitrophenyl)butanamide |
InChI |
InChI=1S/C14H20N4O4/c1-8(2)12(15)14(20)17(9(3)13(16)19)10-4-6-11(7-5-10)18(21)22/h4-9,12H,15H2,1-3H3,(H2,16,19)/t9-,12-/m0/s1 |
Clave InChI |
UZWBDKNAAOJWOX-CABZTGNLSA-N |
SMILES isomérico |
C[C@@H](C(=O)N)N(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)[C@H](C(C)C)N |
SMILES canónico |
CC(C)C(C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(C)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


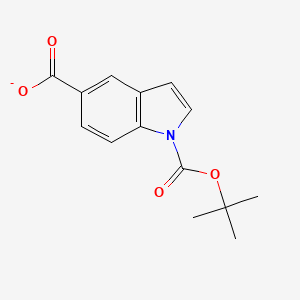
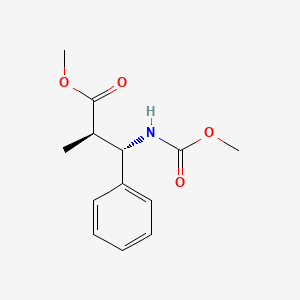
![3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12339225.png)
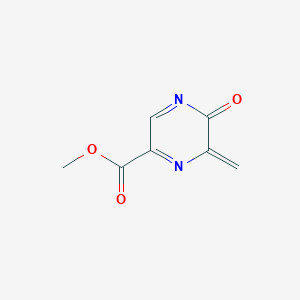
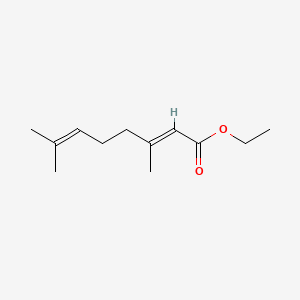

![Imidazo[1,2-a]pyrimidine-3-carbonitrile, 6-bromo-](/img/structure/B12339268.png)
![(2R,4S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate](/img/structure/B12339271.png)
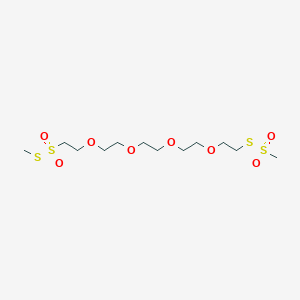

![(3S,4S,5S,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12339288.png)
![2-amino-4-chloro-7-((1,5-dimethyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B12339296.png)
![4-[(tert-Butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid](/img/structure/B12339299.png)
